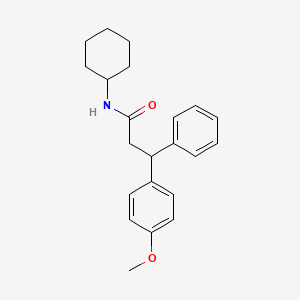
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a non-opioid compound that acts as an NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in various physiological and pathological processes.
科学研究应用
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been used in a wide range of scientific research studies, including the study of pain, addiction, depression, anxiety, and neurodegenerative diseases. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide is a potent NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in these processes. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
作用机制
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are involved in a variety of physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. By blocking the activity of NMDA receptors, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can modulate these processes.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which means that it can modulate NMDA receptor activity in a precise and controlled manner. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to be effective in a variety of experimental paradigms, including animal models of pain, addiction, depression, anxiety, and neurodegenerative diseases.
However, there are also some limitations to the use of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide in lab experiments. For example, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the development of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide derivatives that have longer half-lives and fewer off-target effects. Additionally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. Finally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists as potential therapeutic agents for the treatment of opioid addiction, depression, anxiety, and neurodegenerative diseases.
合成方法
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-methoxybenzaldehyde, followed by reaction with phenylmagnesium bromide and then acylation with acetic anhydride. Alternatively, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by the reaction of cyclohexanone with 4-methoxybenzaldehyde and phenylhydrazine, followed by acylation with acetic anhydride.
属性
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABJCMSUQAKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6959949 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
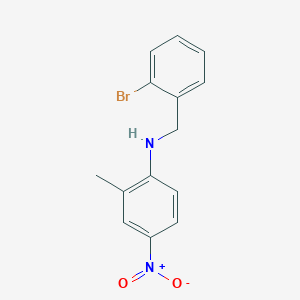
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
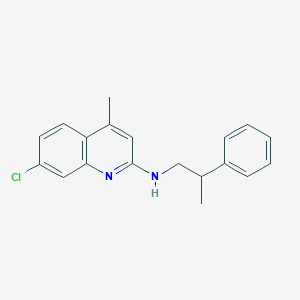
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
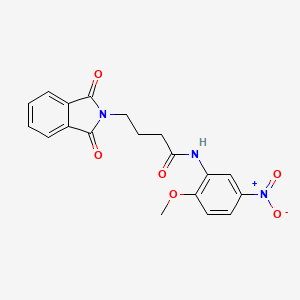
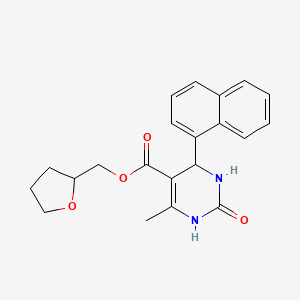
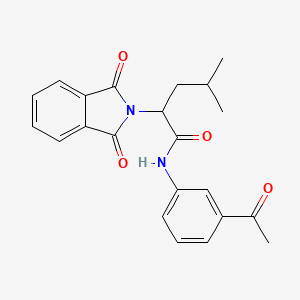
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
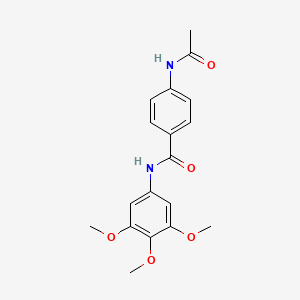
![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)